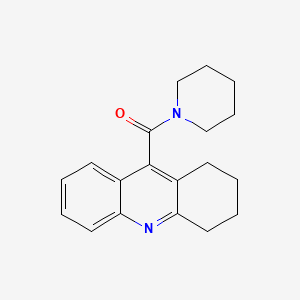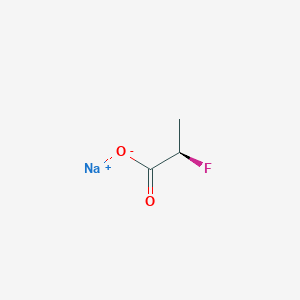
sodium 2-cyanobenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-cyanobenzene-1-sulfinate (also known as sodium 2-sulfinobenzoic acid) is an organic compound with a chemical formula of C7H5NO3S. This compound is an intermediate in the synthesis of certain pharmaceuticals and has been studied for its potential applications in the medical and pharmaceutical fields. It has been used as a catalyst in the synthesis of certain drugs, as a reagent in the synthesis of other compounds, and as a fluorescent marker for certain biological processes.
Applications De Recherche Scientifique
Sodium 2-cyanobenzene-1-sulfinate is used as a fluorescent marker in biological processes. This compound has been used to label proteins, lipids, and other biological molecules in order to track their movement and interactions in living cells. It has also been used to study the effects of drugs on biological processes. Additionally, sodium 2-cyanobenzene-1-sulfinate has been used to study the effects of certain drugs on cancer cell growth and the mechanisms of drug action.
Mécanisme D'action
The mechanism of action of sodium 2-cyanobenzene-1-sulfinate is not fully understood. However, it is believed to act as a fluorescent marker that binds to certain molecules and allows them to be tracked in living cells. Additionally, it is believed to interact with certain enzymes and proteins, which may affect the activity of these molecules and the biological processes that they are involved in.
Biochemical and Physiological Effects
Sodium 2-cyanobenzene-1-sulfinate has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound has the potential to affect the activity of certain enzymes, proteins, and other biological molecules. Additionally, this compound has been shown to interact with certain drugs and affect their activity in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of sodium 2-cyanobenzene-1-sulfinate as a fluorescent marker has several advantages. This compound is relatively stable and has a long shelf-life. Additionally, it is non-toxic and can be used in a variety of laboratory experiments. However, there are some drawbacks to using this compound. It is not as bright as other fluorescent markers, and it can be difficult to obtain in large quantities.
Orientations Futures
The potential applications of sodium 2-cyanobenzene-1-sulfinate are still being explored. Future research could focus on developing more efficient synthesis methods for this compound, as well as exploring its potential applications in medical and pharmaceutical research. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential effects on biochemical and physiological processes. Finally, further research could be conducted to explore the potential use of this compound as a fluorescent marker in other biological processes.
Méthodes De Synthèse
Sodium 2-cyanobenzene-1-sulfinate is produced by the reaction of sodium sulfinate with benzene-2-cyanoacetic acid in the presence of an acid catalyst. This reaction is carried out in an aqueous solution at temperatures between 70-90°C. The reaction is complete in approximately one hour and yields sodium 2-cyanobenzene-1-sulfinate in a yield of approximately 80%.
Propriétés
IUPAC Name |
sodium;2-cyanobenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S.Na/c8-5-6-3-1-2-4-7(6)11(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZKXJFLMBXZLL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-cyanobenzene-1-sulfinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)

![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)





